Enhanced Lipophilicity vs. Non-Methylated Analog
3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid demonstrates a LogP value of 0.39, indicating moderate lipophilicity that is crucial for passive membrane diffusion [1]. This property is a key differentiator from its non-methylated analog, 4-(1H-pyrazol-1-yl)butanoic acid, which has a predicted LogP of approximately 0.0 (XlogP), signifying higher polarity and reduced membrane permeability [2]. The quantitative difference in lipophilicity provides a verifiable rationale for selecting this compound when enhanced cellular uptake is a desired attribute for a building block or probe.
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | 0.39 |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)butanoic acid: 0.0 (XlogP, predicted) |
| Quantified Difference | ΔLogP = +0.39 |
| Conditions | Predicted/calculated LogP values from vendor databases. |
Why This Matters
The 0.39 difference in LogP predicts superior membrane permeability, making this compound a more suitable starting point for designing cell-permeable probes or therapeutics.
- [1] Chem-Space. 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid. https://chem-space.com/CSSS00000740296-E6D511 View Source
- [2] Chem960. 4-(1H-Pyrazol-1-yl)butanoic acid. https://m.chem960.com/cas/110525569/ View Source
